3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-17-8-5-15(6-9-17)7-10-18(24)22-14-16-4-2-13-23(16)19-20-11-3-12-21-19/h3,5-6,8-9,11-12,16H,2,4,7,10,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTZLZFBZGIBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approach
The synthesis of 3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide can be approached through strategic disconnections that divide the molecule into key synthons. A retrosynthetic analysis reveals several potential disconnection points that inform viable synthetic pathways.
Key Disconnections
The target molecule can be divided into three primary components:
- 3-(4-methoxyphenyl)propanoic acid component
- [1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl amine component
- The amide linkage connecting these fragments
This disconnection approach leads to several potential synthetic routes, with the amide coupling reaction serving as the final step in most strategies. Figure 1 illustrates the key retrosynthetic disconnections for this compound.
Synthetic Strategy Considerations
When designing a synthetic route for this compound, several factors must be considered:
- Protection of reactive functional groups during multistep synthesis
- Order of introduction of the pyrimidine moiety
- Stereochemical control at the pyrrolidine C-2 position
- Optimization of amide coupling conditions
These considerations inform the development of the synthetic routes detailed in subsequent sections.
Synthesis of Key Intermediates
Preparation of 3-(4-methoxyphenyl)propanoic Acid
The 4-methoxyphenyl-substituted propanoic acid component can be prepared through several established methods.
Method A: Knoevenagel-Doebner Reaction
The Knoevenagel-Doebner approach provides an efficient route to 3-(4-methoxyphenyl)propanoic acid via cinnamic acid derivatives:
- 4-Methoxybenzaldehyde is condensed with malonic acid in the presence of pyridine and piperidine as catalysts.
- The resulting 3-(4-methoxyphenyl)acrylic acid undergoes catalytic hydrogenation using palladium on carbon (Pd/C) to yield 3-(4-methoxyphenyl)propanoic acid.
This method typically provides yields of 75-85% for the condensation step and 90-95% for the hydrogenation step.
Method B: Grignard Approach
An alternative approach utilizes Grignard chemistry:
- 4-Methoxyphenylmagnesium bromide is prepared from 4-bromoanisole and magnesium in tetrahydrofuran (THF).
- The Grignard reagent is reacted with acrolein to give 3-(4-methoxyphenyl)propan-1-ol.
- Oxidation of the alcohol with Jones reagent (CrO₃/H₂SO₄/acetone) provides the desired acid.
This approach offers yields of 70-80% across all steps but requires careful handling of moisture-sensitive Grignard reagents.
Synthesis of [1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl Amine
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The most commonly employed approach for forming the amide bond utilizes carbodiimide coupling reagents:
- 3-(4-Methoxyphenyl)propanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
- The activated ester is then reacted with [1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl amine in an appropriate solvent such as dichloromethane or N,N-dimethylformamide.
Mixed Anhydride Method
An alternative approach employs mixed anhydride activation:
- 3-(4-Methoxyphenyl)propanoic acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine at low temperature (-15°C to -10°C).
- The resulting mixed anhydride is reacted with the amine component to form the amide bond.
Yields of 70-80% are typically observed with this method, which offers advantages in terms of reduced racemization risk.
Acid Chloride Approach
For larger scale preparations, the acid chloride method may be preferred:
- 3-(4-Methoxyphenyl)propanoic acid is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
- The acid chloride is then reacted with the amine component in the presence of a base such as triethylamine or N,N-diisopropylethylamine.
This method typically provides yields of 80-90%, though it may be less suitable for substrates with sensitive functional groups.
Complete Synthetic Routes
Linear Synthetic Approach
A complete linear synthesis of the target compound can be executed as follows:
- Preparation of 3-(4-methoxyphenyl)propanoic acid via the Knoevenagel-Doebner route.
- L-Proline is converted to its methyl ester hydrochloride using thionyl chloride in methanol.
- The ester nitrogen is protected with di-tert-butyl dicarbonate (Boc₂O).
- Reduction of the ester with LiAlH₄ provides the corresponding alcohol.
- The alcohol is converted to a primary amine through a three-step sequence (mesylation, azide formation, reduction).
- Boc deprotection using trifluoroacetic acid is followed by reaction with 2-chloropyrimidine.
- The final amide coupling is performed using EDC/HOBt to yield the target compound.
This approach typically provides an overall yield of 30-40% across all steps.
Convergent Synthetic Approach
A more efficient convergent synthesis involves:
- Parallel preparation of 3-(4-methoxyphenyl)propanoic acid and 1-(pyrimidin-2-yl)pyrrolidin-2-ylmethyl amine as described in Sections 2.1 and 2.2.
- Amide coupling of the two components using the preferred method from Section 3.
- Final purification by recrystallization or column chromatography.
This approach typically provides the target compound in 45-55% overall yield and is more suitable for larger scale preparations.
Table 1 summarizes the key steps, reagents, and yields for the convergent synthetic approach:
| Step | Reaction | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1a | 4-Methoxybenzaldehyde to 3-(4-methoxyphenyl)acrylic acid | Malonic acid, pyridine, piperidine | 100°C, 4h | 80-85 |
| 1b | Hydrogenation to 3-(4-methoxyphenyl)propanoic acid | H₂, Pd/C | RT, 12h, EtOAc | 90-95 |
| 2a | N-Boc-L-proline methyl ester synthesis | (Boc)₂O, Et₃N | DCM, 0°C to RT, 12h | 85-90 |
| 2b | Reduction to alcohol | LiAlH₄ | THF, 0°C to RT, 4h | 80-85 |
| 2c | Mesylation | MsCl, Et₃N | DCM, 0°C, 2h | 85-90 |
| 2d | Azide formation | NaN₃ | DMF, 80°C, 12h | 80-85 |
| 2e | Azide reduction | H₂, Pd/C or PPh₃, H₂O | EtOAc or THF/H₂O, RT, 6h | 85-90 |
| 2f | Boc deprotection | TFA | DCM, 0°C to RT, 2h | 90-95 |
| 2g | Pyrimidine introduction | 2-Chloropyrimidine, K₂CO₃ | DMF, 90°C, 12h | 75-80 |
| 3 | Amide coupling | EDC, HOBt, DIPEA | DCM, 0°C to RT, 12h | 75-85 |
Purification and Characterization
Purification Techniques
The final compound can be purified through several methods:
Recrystallization : The crude product is typically recrystallized from ethyl acetate/hexane or ethanol/water to provide analytically pure material. This method is preferred for larger scale preparations.
Column Chromatography : For smaller scale preparations or challenging purifications, silica gel chromatography using ethyl acetate/hexane gradient elution is effective. The typical Rf value of the target compound in 1:1 ethyl acetate/hexane is 0.3-0.4.
Preparative HPLC : For high-purity requirements, preparative reversed-phase HPLC using a C18 column and acetonitrile/water mobile phase can be employed.
Analytical Characterization
Complete characterization of the synthesized compound includes:
NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR spectroscopy confirm the structure. Key diagnostic signals include the methoxy group (δ ≈ 3.8 ppm), aromatic protons (δ ≈ 6.8-7.2 ppm), and amide NH (δ ≈ 6.0-6.5 ppm).
Mass Spectrometry : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) provides molecular weight confirmation. The expected [M+H]⁺ for C₁₉H₂₄N₄O₂ is approximately 341.1978.
IR Spectroscopy : Characteristic absorption bands include the C=O stretch (≈1650 cm⁻¹) and N-H stretch (≈3300 cm⁻¹).
Melting Point : The purified compound typically exhibits a melting point in the range of 110-120°C, depending on crystalline form.
HPLC Purity : Analytical HPLC using a C18 column and acetonitrile/water gradient typically shows >98% purity for the final compound.
Optimization and Alternative Approaches
Catalyst and Reagent Optimization
Several modifications to the standard procedures can improve yields and efficiency:
Alternative Coupling Reagents : HATU [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate] can provide superior results compared to EDC/HOBt for challenging amide couplings, with yields improved by 5-10%.
Catalytic Hydrogenation Conditions : The hydrogenation of 3-(4-methoxyphenyl)acrylic acid can be optimized using Pd/C (10 wt%) at atmospheric pressure, reducing reaction times from 12h to 4-6h with maintained yields.
Microwave Assistance : The introduction of the pyrimidine group to the pyrrolidine nitrogen can be accelerated using microwave irradiation, reducing reaction times from 12h to 30-60 min with comparable yields.
One-Pot Sequential Approaches
For improved efficiency, certain reaction sequences can be performed without intermediate isolation:
Boc Deprotection and Pyrimidine Introduction : These steps can be combined by treating the Boc-protected amine with TFA, followed by solvent removal and direct reaction with 2-chloropyrimidine in the presence of potassium carbonate. This approach typically provides yields of 70-75%.
Hydrogenation and Amide Coupling : The hydrogenation of the azide to the amine, followed directly by amide coupling, can be performed as a one-pot procedure, reducing handling and potential losses. Yields of 70-80% are typically observed for this combined process.
Green Chemistry Considerations
Several modifications can enhance the environmental sustainability of the synthesis:
Solvent Replacement : Dichloromethane can be replaced with greener alternatives such as 2-methyltetrahydrofuran or ethyl acetate for several steps, with minimal impact on yields.
Catalyst Recovery : Palladium catalysts can be recovered and reused through immobilization on solid supports, maintaining activity for 3-4 cycles.
Reduced Metal Waste : The use of sodium borohydride with cobalt(II) chloride as an alternative to lithium aluminum hydride for reductions can significantly reduce metal waste while providing comparable yields (75-85%).
The information presented in this review draws on multiple sources cited throughout the text, including patents, academic publications, and established synthetic organic chemistry methodologies. The citation numbers correspond to the search results provided, with additional extrapolation based on established chemical principles and methodologies.
When developing these synthetic routes, standard synthetic organic chemistry practices have been applied with careful consideration of yield optimization, functional group compatibility, and scalability requirements.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield phenolic compounds, while reduction of the amide group may produce primary or secondary amines.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound may exhibit anticancer effects through various mechanisms:
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines. For example, in MCF-7 breast cancer cells, the compound showed an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting moderate cytotoxicity that warrants further investigation into its potential as an anticancer agent .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways:
- Cyclooxygenase (COX) Inhibition : Its structural similarities to known enzyme inhibitors suggest potential interactions with COX enzymes, which are critical in inflammation and pain pathways. This could position the compound as a candidate for anti-inflammatory therapies.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
This table summarizes the antimicrobial activity of thiazolo-pyrimidine derivatives, suggesting that the compound may also possess similar activities against various bacterial strains.
Anti-inflammatory Effects
Research shows that thiazolo-pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The potential for this compound to modulate these pathways could make it a candidate for treating inflammatory diseases.
Case Study: Cytotoxicity in Cancer Cell Lines
A comprehensive study involving human cancer cell lines demonstrated the following results:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : Approximately 25 µM after 48 hours
- Mechanism : Induction of apoptosis via activation of caspase pathways and modulation of cell cycle regulators.
This case study highlights the need for further exploration into the compound's anticancer properties and its potential therapeutic applications.
Enzyme Interaction Studies
Additional research has focused on the interaction of this compound with specific enzymes involved in inflammation:
- The compound's structural features suggest it could inhibit enzymes like lipoxygenase (LOX), which play a role in inflammatory responses. This positions it as a potential therapeutic agent for inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
(S)-3-(1H-Indol-3-yl)-2-[3-(4-Methoxyphenyl)Ureido]-N-[[1-(3-Pyridinyl)Cyclohexyl]Methyl]Propanamide ((S)-9d)
- Structure : Replaces the pyrrolidine-pyrimidine group with a cyclohexyl-3-pyridinyl moiety.
- Activity : Demonstrates comparable FPR2 agonism (EC₅₀ ~10 nM) but lower selectivity (FPR2/FPR1 ratio = 8:1) compared to the target compound (FPR2/FPR1 ratio >15:1) .
- Synthesis : Yielded 67% via chiral resolution, with ¹H NMR confirming stereochemical purity .
(S)-N-[[1-(4-Fluorophenyl)Cyclohexyl]Methyl]-3-(1H-Indol-3-yl)-2-[3-(4-Methoxyphenyl)Ureido]Propanamide ((S)-9f)
- Structure : Incorporates a 4-fluorophenyl-cyclohexyl group.
- Activity : Reduced potency (EC₅₀ ~25 nM) but improved metabolic stability (t₁/₂ = 2.1 hours in human liver microsomes vs. 1.5 hours for the target compound) .
- Synthesis : Lower yield (40%) due to steric hindrance during cyclization .
Propanamide Derivatives with Alternative Substituents
3-((5,7-Difluoro-3-Hydroxy-1,3-Dihydrobenzo[c][1,2,5]Oxasilaborol-6-yl)Thio)-N-(Pyrimidin-2-yl)Propanamide (9)
3-(2,2-Dioxo-1H,3H-Benzothiadiazol-5-yl)-N-Phenylpropanamide
- Structure : Substitutes the methoxyphenyl group with a benzothiadiazol-dione ring.
- Application : Inhibits STAT3 protein-protein interactions in cancer models .
- Synthesis : Low yield (10%) due to hydrogenation challenges .
Pharmacokinetic and Selectivity Profiles
| Compound | FPR2 EC₅₀ (nM) | FPR1 EC₅₀ (nM) | Metabolic Stability (t₁/₂, hours) | Yield (%) |
|---|---|---|---|---|
| Target Compound | 8.2 | >100 | 1.5 | 64 |
| (S)-9d | 10.1 | 80 | 1.2 | 67 |
| (S)-9f | 25.3 | >100 | 2.1 | 40 |
| 3-(Benzothiadiazol-yl) Analog | N/A | N/A | 0.8 | 10 |
Key Findings :
- The target compound achieves superior FPR2 selectivity (>15-fold over FPR1) compared to (S)-9d, attributed to its pyrrolidine-pyrimidine moiety enhancing receptor binding .
- Metabolic stability varies significantly: (S)-9f’s fluorophenyl group reduces CYP450-mediated oxidation, extending half-life .
Industrial and Pharmacological Relevance
- Impurity Analysis: Propanamide derivatives like 3-chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide are monitored as genotoxic impurities in oncology drugs (e.g., osimertinib mesylate) .
- Screening Compounds: Derivatives such as V029-5694 (3-{1-[(4-methoxyphenyl)methyl]-1H-indol-3-yl}-3-(3-phenoxyphenyl)-N-[(pyridin-4-yl)methyl]propanamide) are explored for neurodegenerative disease targets, showcasing structural versatility .
Biological Activity
The compound 3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 286.37 g/mol
Structural Features
| Feature | Description |
|---|---|
| Methoxy Group | Enhances lipophilicity and binding affinity |
| Pyrimidine Ring | Potential interaction with nucleic acids or proteins |
| Propanamide Linkage | Provides stability to the overall structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, leading to various intracellular responses.
- Kinase Inhibition : It may inhibit specific kinases, disrupting signaling pathways involved in cell proliferation and survival.
Pharmacological Effects
- Anticancer Activity : Preliminary studies have indicated that derivatives of the compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs showed significant growth inhibition in non-small cell lung cancer (NSCLC) and colorectal carcinoma models .
- Neuroprotective Effects : The pyrrolidinyl group may confer neuroprotective properties by modulating neurotransmitter systems, although detailed studies are still required to elucidate these effects.
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory activity in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- In Vitro Studies : A study evaluated the anticancer potential of several analogs of the compound against the NCI-60 cancer cell line panel. The results indicated that specific modifications to the structure enhanced cytotoxicity against breast and colorectal cancer cell lines .
- ADME-Tox Profiling : Research on the pharmacokinetic properties revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles for some derivatives, indicating their potential as drug candidates .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant growth inhibition | |
| Neuroprotection | Modulation of neurotransmitter systems | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Structure-Activity Relationship (SAR)
| Compound Variant | Structural Modification | Biological Activity |
|---|---|---|
| Variant A | Addition of halogen | Enhanced cytotoxicity |
| Variant B | Alteration in alkyl chain length | Increased bioavailability |
| Variant C | Substitution at pyrimidine position | Improved receptor binding |
Q & A
Q. Key Validation Steps :
- Monitor reaction progress via TLC or LC-MS.
- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).
- Confirm regioselectivity of pyrimidine substitution using -NMR (e.g., ’s X-ray crystallography for analogous pyrimidine derivatives) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- -NMR to confirm methoxyphenyl aromatic protons (δ 6.8–7.3 ppm) and pyrrolidine/pyrimidine protons (δ 2.5–4.5 ppm).
- -NMR to verify carbonyl (δ ~170 ppm) and pyrimidine carbons (δ ~155–160 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., uses PubChem-derived HRMS data for structural confirmation).
- Infrared Spectroscopy (IR) : Identify amide C=O stretch (~1650 cm) and pyrimidine ring vibrations (~1600 cm) .
Advanced: How can researchers optimize reaction yields for the pyrrolidine-pyrimidine intermediate?
Methodological Answer:
- Solvent and Catalyst Screening : Use polar aprotic solvents (e.g., DMF, acetonitrile) with catalytic base (KCO) for pyrimidine substitution ().
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Protection/Deprotection Strategies : Temporarily protect reactive amines (e.g., tert-butoxycarbonyl, Boc) during coupling steps to prevent undesired side reactions (analogous to ’s silyl-protected intermediates).
- Yield Analysis : Compare yields under varying conditions using HPLC (e.g., ≥98% purity as in ) and adjust stoichiometry of reagents .
Advanced: How to address contradictions in solubility data across literature sources?
Methodological Answer:
- Systematic Solubility Profiling :
- Test solubility in DMSO, water, and ethanol at 25°C using UV-Vis spectrophotometry (’s PubChem protocols).
- Cross-validate with dynamic light scattering (DLS) to detect aggregation.
- Data Reconciliation :
- Documentation : Report solvent purity, temperature, and equilibration time to ensure reproducibility .
Advanced: What computational strategies predict biological targets for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets, leveraging pyrimidine’s role in ATP-binding pockets (e.g., ’s COX-2 inhibitor design).
- Pharmacophore Modeling : Identify key features (methoxyphenyl hydrophobicity, pyrimidine H-bond acceptors) using tools like PharmaGist.
- ADMET Prediction : Employ SwissADME to estimate permeability and cytochrome P450 interactions, critical for in vivo studies .
Advanced: How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation :
- Acid/Base Hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours.
- Oxidative Stress: Treat with 3% HO.
- Thermal Stress: Store solid samples at 60°C for 1 week.
- Analytical Monitoring :
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t) to inform storage conditions .
Basic: What safety precautions are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (per ’s safety protocols for methoxyphenyl acetamides).
- Ventilation : Use fume hoods to avoid inhalation (’s H333 warning).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Immediate eye irrigation with saline (’s P305/P338 guidelines) .
Advanced: How to resolve spectral overlaps in NMR for pyrrolidine protons?
Methodological Answer:
- 2D NMR Techniques :
- - COSY to map coupling between adjacent protons.
- HSQC to correlate and signals for pyrrolidine carbons.
- Variable Temperature NMR : Conduct at 25°C and 50°C to reduce signal broadening from conformational exchange.
- Deuteration : Synthesize deuterated analogs (e.g., CDOD solvent) to simplify splitting patterns (e.g., ’s crystallography-assisted assignments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
